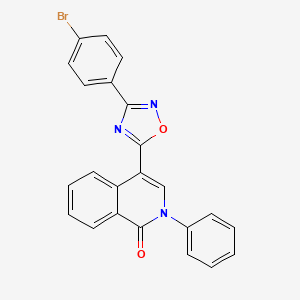

2-Bromo-3-fluoro-benzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-fluoro-benzenethiol is a chemical compound with the molecular formula C6H4BrFS . It is not intended for human or veterinary use and is used for research purposes.

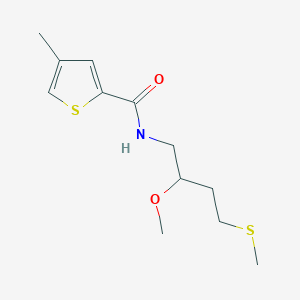

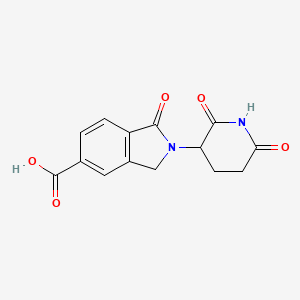

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoro-benzenethiol consists of a benzene ring with bromine (Br), fluorine (F), and a thiol group (SH) attached to it . The exact structure can be determined using techniques such as X-ray diffraction .Aplicaciones Científicas De Investigación

Synthesis Applications

Synthesis of Thiophenes and Derivatives : 2-Bromo-3-fluoro-benzenethiol has been utilized in the synthesis of various thiophenes and derivatives. For example, 2-aryl-3-fluoro-5-silylthiophenes were prepared from 2-bromo-3,3,3-trifluoropropene, involving S(N)2'-type reactions and [2,3]sigmatropic rearrangement, showing its utility in complex organic synthesis (Hirotaki & Hanamoto, 2013).

Reactivity with Halogenopyridines : Research has demonstrated the reactivity of halogenopyridines, including fluoropyridines, with potassium tert-butoxide and potassium benzenethiolate, highlighting the role of 2-Bromo-3-fluoro-benzenethiol in studying reaction mechanisms (Zoest & Hertog, 2010).

Formation of Halogenated Thiophenes : A study on the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, including 2-Bromo-3-fluoro-benzenethiol, resulted in the formation of halogenated thiophenes, indicating its utility in the synthesis of such compounds (Zhao et al., 2010).

Chemical Property Studies

Investigation of Substituent Effects in Thiophenes : The rates of reactions of various bromo-nitro-thiophens with sodium benzenethiolate were measured, which included derivatives of 2-Bromo-3-fluoro-benzenethiol, to understand substituent effects through different bond orders in the thiophen ring (Spinelli et al., 1972).

Electronic Properties in Polythiophenes : The synthesis of 3-fluoro-4-hexylthiophene using a route involving bromination and fluorination processes, where 2-Bromo-3-fluoro-benzenethiol played a role, was studied for its application in tuning the electronic properties of conjugated polythiophenes (Gohier et al., 2013).

Magnetic Properties in Ni(II) Complexes : The use of various halides, including compounds related to 2-Bromo-3-fluoro-benzenethiol, was studied in Ni(II) complexes to understand their structural and magnetic properties (Tamayo et al., 2006).

Photocatalysis and Decomposition Studies

- Photocatalytic Decomposition on Semiconductors : The photodegradation of halosubstituted benzyl alcohols, which can include derivatives of 2-Bromo-3-fluoro-benzenethiol, was studied on semiconductor particles in aqueous media, indicating its potential application in environmental photocatalysis (Wissiak et al., 2000).

Propiedades

IUPAC Name |

2-bromo-3-fluorobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGKBHFZGRFZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-benzenethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)

![2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid](/img/structure/B3000485.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B3000487.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)